

In-Depth Technical Guide to the Spectral Data of 2-Methyl-2-octanol

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Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the tertiary alcohol, **2-Methyl-2-octanol**. The information herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and logical visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methyl-2-octanol**.

Table 1: ^1H NMR Spectral Data of 2-Methyl-2-octanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.88	Triplet	3H	H-8
1.14	Singlet	6H	H-1, H-9
1.27	Multiplet	8H	H-4, H-5, H-6, H-7
1.38	Multiplet	2H	H-3
1.45	Singlet	1H	OH

Table 2: ^{13}C NMR Spectral Data of 2-Methyl-2-octanol

Chemical Shift (δ) ppm	Carbon Type	Assignment
14.1	Primary (CH_3)	C-8
22.6	Secondary (CH_2)	C-7
23.9	Secondary (CH_2)	C-4
29.2	Primary (CH_3)	C-1, C-9
31.9	Secondary (CH_2)	C-6
44.5	Secondary (CH_2)	C-5
70.9	Quaternary (C)	C-3

Table 3: Key IR Absorption Bands of 2-Methyl-2-octanol

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3366	Strong, Broad	O-H Stretch	Alcohol
2956, 2929, 2859	Strong	C-H Stretch	Alkane
1466	Medium	C-H Bend	Alkane
1378	Medium	C-H Bend (gem-dimethyl)	Alkane
1152	Strong	C-O Stretch	Tertiary Alcohol
905	Medium	O-H Bend	Alcohol

Table 4: Major Mass Spectrometry Fragments of 2-Methyl-2-octanol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	[C ₃ H ₇] ⁺
59	80	[C ₃ H ₇ O] ⁺
73	40	[C ₄ H ₉ O] ⁺
87	20	[C ₅ H ₁₁ O] ⁺
129	10	[M-CH ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a JEOL GX-400 spectrometer operating at a proton frequency of 399.65 MHz and a carbon frequency of 100.535 MHz.

- **Sample Preparation:** The sample of **2-Methyl-2-octanol** was dissolved in deuterated chloroform (CDCl_3).
- **^1H NMR Parameters:** A pulse flip angle of 22.5-30.0 degrees was used with a pulse repetition time of 30 seconds to ensure accurate integration.
- **^{13}C NMR Parameters:** The spectrum was acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.
- **Temperature:** All NMR measurements were conducted at 30°C.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a JASCO FT/IR-410 spectrometer.

- **Sample Preparation:** As **2-Methyl-2-octanol** is a liquid at room temperature, the spectrum was acquired using the neat liquid film method. A thin film of the sample was placed between two potassium bromide (KBr) plates.
- **Instrument Parameters:** The spectrum was recorded with a resolution of 0.5 cm^{-1} .

Mass Spectrometry (MS)

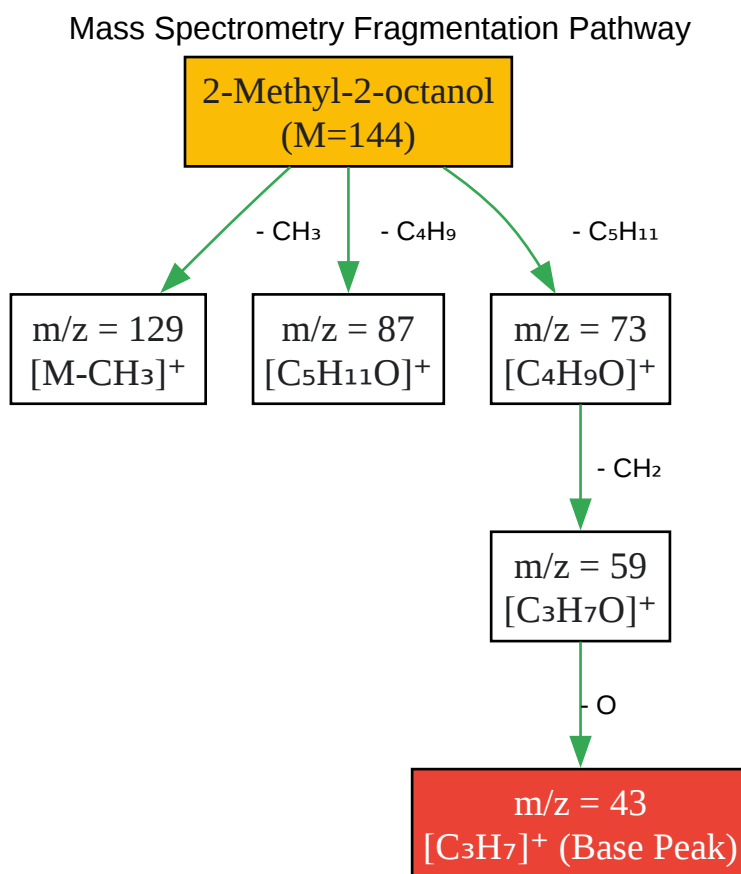
The electron ionization mass spectrum was recorded on a JEOL JMS-01SG mass spectrometer.

- **Ionization Method:** Electron Impact (EI) was used as the ionization source.
- **Electron Energy:** The electron accelerating voltage was set to 75 eV.
- **Inlet System:** A direct or reservoir inlet system was utilized for sample introduction.

Visualizations

The following diagrams illustrate key logical relationships in the spectral analysis of **2-Methyl-2-octanol**.

Caption: Correlation of ^1H NMR peaks to the molecular structure of **2-Methyl-2-octanol**.



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Caption: Proposed fragmentation pathway of **2-Methyl-2-octanol** in mass spectrometry.

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